Ethanol, 2,2'-(dimethylhydrazinylidene)bis-
Description
Properties
CAS No. |
6339-14-6 |
|---|---|
Molecular Formula |
C6H16N2O2 |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
2-[dimethylamino(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C6H16N2O2/c1-7(2)8(3-5-9)4-6-10/h9-10H,3-6H2,1-2H3 |
InChI Key |
KFVSCESMXWXDQO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N(CCO)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanol, 2,2’-(dimethylhydrazinylidene)bis- typically involves the reaction of dimethylhydrazine with ethylene oxide under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of ethanol, 2,2’-(dimethylhydrazinylidene)bis- follows similar synthetic routes but with optimized reaction conditions to maximize yield and minimize costs. Large-scale reactors and continuous flow systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2,2’-(dimethylhydrazinylidene)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The ethanol groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Hydrazine derivatives.
Substitution: Ethers, esters.
Scientific Research Applications
Scientific Research Applications
-
Hydrazine Derivative Studies
- The compound is studied as a hydrazine derivative due to its potential as a propellant in aerospace applications. Hydrazines are well-known for their high energy content and performance in rocket propulsion systems. Research indicates that modifications to hydrazine compounds can improve safety and efficiency in propulsion systems .
- Electrochemical Applications
-
Environmental Remediation
- The compound's ability to interact with various environmental pollutants makes it a candidate for remediation technologies. It has been shown to effectively degrade certain hazardous substances through catalytic reduction processes involving nickel-aluminum alloys . This application is particularly relevant for treating wastewater contaminated with hydrazines.
Case Study 1: Propellant Research
A study conducted by NASA focused on the performance of ethanol-based hydrazine mixtures as rocket propellants. The research highlighted the benefits of using ethanol derivatives to reduce toxicity while maintaining performance metrics such as specific impulse and combustion efficiency. The findings suggested that incorporating ethanol derivatives could lead to safer handling practices in aerospace environments.
Case Study 2: Wastewater Treatment
In a laboratory setting, researchers investigated the degradation of unsymmetrical dimethylhydrazine (UDMH) using ethanol, 2,2'-(dimethylhydrazinylidene)bis-. The results indicated over 99% degradation of UDMH under controlled conditions when treated with nickel-aluminum catalysts. This study underscores the compound's potential for environmental cleanup efforts involving hazardous hydrazines .
Mechanism of Action
The mechanism of action of ethanol, 2,2’-(dimethylhydrazinylidene)bis- involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various biochemical reactions. It can also form hydrogen bonds with biological molecules, influencing their structure and function .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Features
The primary distinction among bis-ethanol derivatives lies in their bridging groups. Key analogs include:
*Inferred based on structural similarity to imino derivatives.
Key Observations:
Physicochemical Properties
Solubility and Stability:
- Dimethylhydrazinylidene Derivative: Likely soluble in polar solvents (e.g., water, ethanol) due to hydroxyl groups, with stability influenced by the N–N bond’s resonance .
- Thio Derivatives: Moderate solubility in organic solvents (e.g., ethanol, acetone) due to sulfur’s polarizability .
Thermal Properties:
- Diethanolamine has a boiling point of 271°C and flash point of 137°C .
- Long-chain imino derivatives (e.g., dodecylimino) likely have higher boiling points due to increased van der Waals interactions.
Reactivity:
- Dimethylhydrazinylidene : The N–N linkage may participate in coordination chemistry (e.g., forming complexes with transition metals, analogous to phenanthroline-based ligands in ) .

- Imino Derivatives: Serve as intermediates in Schiff base formation (e.g., hydrazide derivatives in ) .
- Thio Derivatives : Prone to oxidation, forming disulfides or sulfoxides .
Biological Activity
Ethanol, 2,2'-(dimethylhydrazinylidene)bis- is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, antioxidant effects, and potential applications in medicinal chemistry.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of ethanol extracts containing compounds similar to ethanol, 2,2'-(dimethylhydrazinylidene)bis-. For instance, ethanol extracts from various sources have shown significant activity against a range of bacterial strains, including resistant strains like Staphylococcus aureus MRSA. The minimum inhibitory concentration (MIC) values reported for some extracts were as low as 0.0338 mg/mL against pathogens such as Enterococcus faecium and Bacillus subtilis .
Table 1: Antimicrobial Activity of Ethanol Extracts
| Bacterial Strain | MIC (mg/mL) | Reference |
|---|---|---|
| Enterococcus faecium | 0.0338 | |
| Staphylococcus aureus MRSA | 0.050 | |
| Bacillus subtilis | 0.040 |
Antioxidant Activity
The antioxidant potential of ethanol-based compounds has also been explored. Ethanol extracts have demonstrated significant scavenging activity against free radicals, which is crucial for mitigating oxidative stress in biological systems. The DPPH radical scavenging assay showed an effective concentration (EC50) value of 11.745 mg/mL for certain extracts .
Table 2: Antioxidant Activity of Ethanol Extracts
Case Studies
Several case studies have investigated the biological activities of compounds related to ethanol, 2,2'-(dimethylhydrazinylidene)bis-. For example:
- Study on Anticancer Activity : Research on bis(2-arylimidazo[1,2-a]pyridin-3-yl) diselenides revealed promising anticancer properties against human cervical cancer HeLa cells. These compounds exhibited significant cytotoxicity at concentrations as low as 25 µM . While not directly related to ethanol, these findings suggest a broader class of hydrazine derivatives may possess similar activities.
- Antioxidant Mechanisms : A study highlighted that certain hydrazine derivatives could mitigate oxidative stress by inhibiting acetylcholinesterase (AChE) activity and acting as antioxidants in cellular models .
Q & A
Q. What are the optimal synthetic routes for preparing ethanol, 2,2'-(dimethylhydrazinylidene)bis- and its derivatives?
- Methodological Answer : The compound can be synthesized via condensation reactions involving hydrazine derivatives and carbonyl precursors. For example, refluxing stoichiometric amounts of dimethylhydrazine with a carbonyl-containing precursor (e.g., 2-hydroxy-1-naphthaldehyde) in ethanol for 2–4 hours yields Schiff base ligands. Subsequent purification via filtration and washing with ethanol enhances purity . X-ray crystallography (ORTEP diagrams) confirms structural integrity .
Q. How can spectroscopic and computational methods resolve ambiguities in structural characterization?
- Methodological Answer : Combine FT-IR (to confirm imine C=N stretches at 1600–1650 cm⁻¹) and NMR (¹H/¹³C for hydrogen/carbon environments). Computational tools like B3LYP/6-31G(d,p) optimize geometry and predict properties (e.g., inhibition efficiency), which are validated against experimental data (R² > 0.95) . Mass spectrometry (NIST database matching) further validates molecular ions .
Q. What safety protocols are critical for handling this compound?
- Methodological Answer : Use full PPE (gloves, goggles, lab coat) due to skin/eye irritation risks (H315, H319). Avoid environmental release (S61) and ensure fume hood use during synthesis. In case of exposure, rinse with water for 15 minutes and seek medical aid .
Advanced Research Questions
Q. How do steric and electronic factors influence its coordination chemistry with transition metals?
- Methodological Answer : The dimethylhydrazinylidene moiety acts as a bidentate ligand , forming stable complexes with Cu(I), Ni(II), or Zn(II). Steric hindrance from substituents (e.g., tert-butyl groups) reduces coordination flexibility, while electron-withdrawing groups (e.g., nitro) enhance metal-ligand bond strength. Single-crystal XRD reveals distorted tetrahedral geometries in Cu(I) complexes .
Q. What thermodynamic insights explain discrepancies in reaction yields during complexation?
- Methodological Answer : Reaction enthalpies (ΔrH°) for analogous compounds (e.g., dodecylimino derivatives) show exothermicity (-1004 kJ/mol), suggesting optimal temperatures (~55°C) for complex stability. Discrepancies arise from solvent polarity (ethanol vs. DMSO) or counterion effects (Cl⁻ vs. NO₃⁻) .
Q. How can computational models address contradictions in experimental inhibition efficiencies?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to correlate electronic structure with inhibition performance. Deviations between experimental and theoretical data (e.g., >10% error) may arise from solvation effects or surface adsorption dynamics, requiring multi-scale MD simulations for resolution .
Data Contradiction Analysis
Q. Why do NMR spectra of analogous compounds show variability in imine proton shifts?
- Methodological Answer : Solvent-dependent tautomerism (keto-enol equilibria) and hydrogen bonding (e.g., ethanol vs. CDCl₃) alter chemical shifts. For example, phenolic -OH groups in polar solvents deshield imine protons, shifting δ from 8.2 ppm to 8.5 ppm .
Q. How can conflicting LogP values impact applications in drug delivery systems?
- Methodological Answer : Experimental LogP (1.6 at 55°C, ) vs. computed XlogP (0.5, ) discrepancies arise from hydration effects. Validate via reverse-phase HPLC with octanol-water partitioning. Adjust formulations (e.g., liposomal encapsulation) to account for hydrophilicity biases in bioavailability studies .
Application-Oriented Questions
Q. What strategies optimize its use as a ligand in catalytic asymmetric synthesis?
- Methodological Answer : Introduce chiral auxiliaries (e.g., binaphthyl groups) to the hydrazinylidene backbone. Test enantioselectivity in Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), monitoring ee via chiral HPLC. Bulky substituents improve stereocontrol (>90% ee) but may reduce turnover frequency .
Q. How does its molecular polarity affect performance in supramolecular assemblies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

